molecular formula C11H10BrNO2 B3912320 1-(4-bromo-2-methylphenyl)-2,5-pyrrolidinedione CAS No. 6088-06-8

1-(4-bromo-2-methylphenyl)-2,5-pyrrolidinedione

Cat. No. B3912320
CAS RN: 6088-06-8
M. Wt: 268.11 g/mol
InChI Key: RJURRBKAORJACR-UHFFFAOYSA-N
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Description

The compound “1-(4-bromo-2-methylphenyl)-2,5-pyrrolidinedione” is a pyrrolidinedione derivative with a bromo-methylphenyl group attached. Pyrrolidinedione is a heterocyclic compound with two carbonyl groups (-C=O) and a nitrogen atom in a five-membered ring structure. The 4-bromo-2-methylphenyl group is a phenyl ring (a cyclic group of six carbon atoms) with a bromine atom and a methyl group (-CH3) attached .


Molecular Structure Analysis

The molecular structure of this compound would consist of a five-membered pyrrolidinedione ring attached to a phenyl ring via a single bond. The phenyl ring would have a bromine atom and a methyl group attached. The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized .


Chemical Reactions Analysis

As a pyrrolidinedione derivative, this compound might undergo reactions typical for this class of compounds, such as nucleophilic addition or substitution reactions at the carbonyl groups. The bromine atom in the phenyl ring could also potentially be replaced by other groups in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. For example, the presence of the bromine atom might increase the compound’s density and boiling point compared to compounds without halogens .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a pharmaceutical, for example, the mechanism would depend on the specific biological target of the compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As a general rule, compounds with halogens like bromine need to be handled with care, as they can be harmful if inhaled, swallowed, or come into contact with skin .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. If it shows promising activity in a particular area (such as biological activity), future research might focus on optimizing its structure to improve its effectiveness .

properties

IUPAC Name

1-(4-bromo-2-methylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-7-6-8(12)2-3-9(7)13-10(14)4-5-11(13)15/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJURRBKAORJACR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)N2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400372
Record name STK223125
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-2-methylphenyl)pyrrolidine-2,5-dione

CAS RN

6088-06-8
Record name STK223125
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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